3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

描述

Synonyms and International Union of Pure and Applied Chemistry Designations

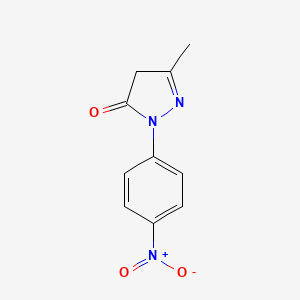

The compound 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- exhibits extensive nomenclatural diversity across scientific literature and commercial databases. The primary International Union of Pure and Applied Chemistry systematic name follows the 3H-pyrazol-3-one designation, reflecting the core heterocyclic structure with specified substitution patterns.

Additional recognized synonyms include 2-Pyrazolin-5-one, 3-methyl-1-(p-nitrophenyl)-, 5-Methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one, and 3-Methyl-1-(4-nitrophenyl)-2-pyrazolin-5-one. These variations reflect different approaches to numbering the heterocyclic system and emphasize various structural features of the molecule.

The nomenclatural complexity arises from the pyrazolone ring system's ability to adopt different tautomeric forms, each requiring distinct systematic naming conventions. The compound's registration under multiple identifier systems includes the Molecular Design Limited number MFCD00020751 and various database-specific codes across commercial suppliers.

Molecular Formula and Structural Isomers

The molecular formula C₁₀H₉N₃O₃ defines the elemental composition of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-, corresponding to a molecular weight of 219.20 grams per mole. This formula encompasses ten carbon atoms forming the pyrazolone core and nitrophenyl substituent, nine hydrogen atoms distributed across methyl and aromatic positions, three nitrogen atoms including the pyrazole ring nitrogens and nitro group, and three oxygen atoms from the carbonyl and nitro functionalities.

| Molecular Parameter | Value | Measurement Method |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₃ | Elemental Analysis |

| Molecular Weight | 219.20 g/mol | Mass Spectrometry |

| Topological Polar Surface Area | 75.81 Ų | Computational Analysis |

| Calculated LogP | 1.7074 | Computational Chemistry |

| Hydrogen Bond Acceptors | 4 | Structural Analysis |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Rotatable Bonds | 2 | Conformational Analysis |

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: CC1=NN(C2=CC=C(C=C2)N+[O-])C(=O)C1. This notation explicitly shows the pyrazolone ring structure with the 4-nitrophenyl substituent attached to the nitrogen atom and the methyl group positioned at the 3-carbon of the pyrazole ring.

The International Chemical Identifier string InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-5H,6H2,1H3 provides complete structural information including stereochemistry and connectivity patterns. The corresponding International Chemical Identifier Key MYPAMGFTHVEING-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases.

Structural isomerism considerations reveal that while the specific substitution pattern of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- is unique, related compounds exist with different positional arrangements of the nitro and methyl substituents. The 4-nitrophenyl substitution at the 2-position of the pyrazolone ring distinguishes this compound from potential isomers bearing the nitrophenyl group at alternative positions.

Tautomerism and Conformational Analysis

Pyrazolone derivatives, including 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-, exhibit significant tautomeric behavior that fundamentally influences their chemical and physical properties. Research has demonstrated that pyrazolones and 4-acylpyrazolones display interesting keto-enol tautomerism, with the equilibrium position depending on environmental factors such as solvent polarity and temperature.

The tautomeric equilibrium in this compound primarily involves the interconversion between the keto form (3H-pyrazol-3-one) and the enol form (3H-pyrazol-3-ol). Nuclear magnetic resonance spectroscopic studies have confirmed the presence of the hydroxyl tautomer, evidenced by characteristic chemical shift patterns. In dimethyl sulfoxide solution, the ¹H-Nuclear Magnetic Resonance spectrum reveals the presence of both pyrazolone proton signals and hydroxyl proton resonances, indicating tautomeric equilibrium.

Schiff-based derivatives of 4-acylpyrazolones may exist in five possible tautomeric forms: imine-ol, imine-one (Form I), imine-one (Form II), amine-one (Form I), and amine-one (Form II). While 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- lacks the acyl substitution for Schiff base formation, the fundamental pyrazolone framework exhibits similar tautomeric flexibility.

Conformational analysis reveals that the compound adopts relatively rigid conformations due to the aromatic nature of both the pyrazole ring and the nitrophenyl substituent. The rotatable bonds, limited to the connection between the pyrazole nitrogen and the phenyl ring, allow for restricted conformational mobility. Computational studies indicate that the nitrophenyl group can adopt different orientations relative to the pyrazole plane, influencing the overall molecular geometry and intermolecular interactions.

The influence of the electron-withdrawing nitro group significantly affects the tautomeric equilibrium, stabilizing certain forms through resonance interactions. This electronic effect contributes to the compound's distinct physicochemical properties and reactivity patterns compared to unsubstituted pyrazolones.

Crystallographic Data and 3D Conformer Analysis

The crystallographic characterization of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- reveals important structural details regarding molecular packing and intermolecular interactions. The compound crystallizes as a white to amber powder or crystalline material, with reported melting points ranging from 220-225°C, indicating good thermal stability.

| Physical Property | Value | Conditions |

|---|---|---|

| Melting Point | 222°C | Standard Atmospheric Pressure |

| Alternative Melting Range | 220-225°C | Literature Variation |

| Density | 1.373 g/cm³ | Calculated Value |

| Boiling Point | 387.9°C | 760 mmHg Pressure |

| Flash Point | 188.4°C | Standard Conditions |

| Physical State | Crystalline Powder | Room Temperature |

| Color | White to Amber | Solid State |

The crystalline structure analysis, while not providing complete space group data in the available sources, indicates that the compound forms stable crystal lattices with specific packing arrangements. The relatively high melting point suggests strong intermolecular forces, likely involving hydrogen bonding interactions between pyrazolone oxygen atoms and neighboring molecules, as well as potential π-π stacking interactions between aromatic rings.

Three-dimensional conformer analysis reveals that the molecule adopts a relatively planar conformation with the pyrazole ring and nitrophenyl group maintaining near-coplanarity in the lowest energy conformations. This planar arrangement facilitates optimal overlap of π-electron systems and maximizes stabilizing interactions within the crystal lattice.

The molecular geometry exhibits characteristic bond lengths and angles consistent with pyrazolone systems. The carbonyl carbon-oxygen bond length reflects partial double-bond character due to resonance within the heterocyclic system, while the nitrogen-nitrogen bond in the pyrazole ring shows typical aromatic character.

Intermolecular interactions in the crystalline state likely include hydrogen bonding involving the carbonyl oxygen as an acceptor and potential weak C-H...O interactions. The nitro group provides additional sites for intermolecular interactions, contributing to the overall crystal stability and the observed physical properties.

The conformational flexibility, while limited by the aromatic nature of the substituents, allows for slight variations in the dihedral angle between the pyrazole and nitrophenyl planes. This flexibility influences the compound's ability to participate in various intermolecular interactions and affects its solubility characteristics in different solvents.

属性

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-2-4-9(5-3-8)13(15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAMGFTHVEING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064312 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6402-09-1 | |

| Record name | 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638425 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(4-nitrophenyl)-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-1-(4-nitrophenyl)-5-pyrazolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9SDZ9U3E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Summary Table of Preparation Methods

Detailed Research Findings

The tandem Knoevenagel-Michael reaction catalyzed by diammonium hydrogen phosphate provides a rapid and efficient synthetic route to pyrazolone derivatives substituted with nitrophenyl groups, with yields up to 90% under mild aqueous conditions.

Electron-withdrawing substituents such as nitro groups on the aromatic aldehyde enhance the reaction yield, likely due to increased electrophilicity facilitating the condensation step.

The diazotization and azo coupling method remains a classical approach for introducing the nitrophenyl azo moiety, important for dye applications, requiring strict control of reaction conditions to maintain diazonium salt stability.

Advanced synthetic routes involving pyrazolone derivatives functionalized with nitrophenyl groups and further modified via click chemistry have been developed for producing compounds with notable antimicrobial activities, illustrating the compound's pharmaceutical potential.

化学反应分析

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-: undergoes various chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The hydrogen atoms on the pyrazolone ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Typical reducing agents include iron and hydrogen gas.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Nitroso derivatives and nitrate esters.

Reduction: : Amines and amides.

Substitution: : Heterocyclic compounds and functionalized pyrazolones.

科学研究应用

Chemical Profile

- Molecular Formula : C10H9N3O3

- Molecular Weight : 219.20 g/mol

- CAS Number : 6402-09-1

- InChI Key : MYPAMGFTHVEING-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of pyrazolone compounds exhibit antimicrobial properties. The presence of nitrophenyl groups enhances the activity against various bacterial strains. In vitro studies have shown that modifications to the pyrazolone structure can lead to increased potency against resistant strains of bacteria.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Chromatographic Techniques

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- is commonly analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water as mobile phases has been established for its separation and quantification. This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separation processes .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile/Water | Separation and quantification in pharmacokinetics |

Synthesis of Functional Materials

The compound's unique structure allows it to be used as a precursor in synthesizing functional materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in developing catalysts and sensors.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazolone derivatives, including 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. Results showed a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: HPLC Method Development

In another study focused on analytical methods, researchers developed an HPLC method for the quantification of this compound in biological samples. The method demonstrated high sensitivity and specificity, with a limit of detection suitable for pharmacokinetic studies. The findings were validated through recovery studies and were published in an analytical chemistry journal.

作用机制

The compound exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: : Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.

Antioxidant: : Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Cancer Therapy: : Induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

相似化合物的比较

Comparison with Structurally Similar Pyrazolone Derivatives

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a detailed comparison of the target compound with analogous structures:

Structural and Physicochemical Properties

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups : The 4-nitrophenyl group in the target compound enhances polarity and reactivity compared to 4-methylphenyl (CAS: 86-92-0) or unsubstituted phenyl (Edaravone), making it suitable for metal ion coordination .

- Thermal Stability : Derivatives with nitro groups (e.g., the target compound and the 2-nitrophenyl analog in ) exhibit higher melting points (~170°C) compared to methyl-substituted analogs (~129°C) .

- Biological Activity : Antimicrobial activity is observed in derivatives with extended conjugation (e.g., benzylidene substituents in ), whereas antioxidant properties are prominent in methylphenyl analogs .

生物活性

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H9N3O3

- Molecular Weight: 219.200 g/mol

- CAS Registry Number: 6402-09-1

- IUPAC Name: 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-

The compound features a pyrazolone core with a nitrophenyl substituent, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds within the pyrazolone family exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 3H-Pyrazol-3-one can inhibit the growth of various bacteria and fungi. The presence of the nitro group is believed to enhance this activity by increasing electron affinity and facilitating interactions with microbial targets .

Anticancer Activity

The anticancer potential of 3H-Pyrazol-3-one derivatives has been explored in several studies. For example, compounds similar to 3H-Pyrazol-3-one have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis |

| HT29 (Colon) | <15 | Cell cycle arrest |

| Jurkat (Leukemia) | <20 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 3H-Pyrazol-3-one has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of 3H-Pyrazol-3-one is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Signal Transduction Modulation: It can affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Scavenging: Its structure allows it to act as an antioxidant, reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a nitro group exhibited higher inhibition zones compared to their non-nitro counterparts .

Case Study 2: Anticancer Activity in vitro

In vitro studies on MCF-7 breast cancer cells showed that treatment with 3H-Pyrazol-3-one led to a significant decrease in cell viability after 48 hours, with an IC50 value below 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving 4-nitrophenylhydrazine derivatives and β-keto esters or ketones. Key steps include optimizing reaction temperature (e.g., reflux in ethanol or acetic acid) and stoichiometric ratios to minimize side products. For example, analogous pyrazolone derivatives were synthesized using 4-nitroaniline and ethyl acetoacetate under basic conditions . Purity is enhanced via recrystallization in polar aprotic solvents (e.g., DMF or ethanol) . Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazolone core and substituent positions. Key markers include:

- A singlet at δ 2.1–2.3 ppm (¹H NMR) for the 5-methyl group.

- Aromatic proton signals (δ 7.5–8.3 ppm) for the 4-nitrophenyl moiety.

- Carbonyl resonance at ~δ 165–170 ppm (¹³C NMR) for the pyrazolone C=O group .

Q. What preliminary biological screening approaches are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria) to determine minimum inhibitory concentrations (MICs). For example, structurally similar pyrazolone derivatives showed activity against Staphylococcus aureus and Escherichia coli at MICs of 8–32 µg/mL . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How does the presence of the 4-nitrophenyl group influence the compound's electronic configuration and reactivity compared to analogs with different substituents?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the pyrazolone ring, increasing susceptibility to nucleophilic attacks (e.g., at the C=O group). Computational studies (DFT calculations) can map electron density distributions and HOMO-LUMO gaps to predict reactivity. Comparative studies with phenyl or methyl-substituted analogs reveal reduced electron density at the pyrazolone core in the nitro derivative, affecting redox behavior and ligand-protein interactions .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different in vitro models?

- Methodological Answer :

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time.

- Validate via orthogonal assays : Pair MIC determinations with time-kill kinetics or biofilm inhibition studies.

- Address solubility issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography or 2D NMR) elucidate tautomeric equilibria in the pyrazolone ring?

- Methodological Answer : X-ray crystallography provides definitive proof of tautomeric forms (e.g., keto-enol equilibria). For example, analogous pyrazolones exhibit keto dominance in the solid state, confirmed by C=O bond lengths (~1.22 Å) . 2D NMR (e.g., NOESY) can detect through-space interactions between the 5-methyl group and aromatic protons, revealing dynamic equilibria in solution .

Q. What computational modeling approaches are optimal for predicting the compound’s binding affinity to target enzymes (e.g., cyclooxygenase or bacterial topoisomerases)?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) can model ligand-enzyme interactions. Focus on the nitro group’s role in hydrogen bonding with active-site residues (e.g., Arg120 in COX-2). Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。